Product packaging for 1H-Indole-3-acetic acid, 2-acetyl-(Cat. No.:CAS No. 91569-49-2)

1H-Indole-3-acetic acid, 2-acetyl-

Cat. No.: B12126383
CAS No.: 91569-49-2
M. Wt: 217.22 g/mol
InChI Key: FRORHXIYZWBJHA-UHFFFAOYSA-N
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Description

Contextual Significance of Indole-3-acetic Acid (IAA) as a Phytohormone

This phytohormone plays a pivotal role in plant responses to environmental stimuli, such as phototropism (growth towards light) and geotropism (growth in response to gravity). ontosight.aitaylorandfrancis.com Furthermore, IAA is integral to the development of plant organs, including the initiation of lateral and adventitious roots, which enhances a plant's capacity for nutrient and water uptake. taylorandfrancis.com The regulation of IAA levels through biosynthesis, degradation, and transport is a tightly controlled process, ensuring proper plant development. asm.org The profound impact of IAA on plant biology has made it a central subject of study for plant physiologists and agricultural scientists. wikipedia.org

Structural Characteristics and Nomenclature of 2-(2-acetyl-1H-indol-3-yl)acetic acid

2-(2-acetyl-1H-indol-3-yl)acetic acid is a derivative of the core indole-3-acetic acid structure. The nomenclature indicates specific modifications to the parent molecule. The "1H-indole" signifies the foundational bicyclic aromatic heterocycle. The "-3-acetic acid" portion denotes an acetic acid group attached to the third carbon of the indole (B1671886) ring, a characteristic feature of IAA. The key differentiator is the "2-acetyl-" group, which specifies the presence of an acetyl functional group (a methyl group single-bonded to a carbonyl group) at the second position of the indole ring.

The systematic IUPAC name for this compound is 2-(2-acetyl-1H-indol-3-yl)acetic acid. Its molecular structure consists of an indole ring system where the nitrogen atom is at position 1. An acetic acid moiety is attached to carbon 3, and an acetyl group is bonded to carbon 2.

Table 1: Structural and Chemical Information for 2-(2-acetyl-1H-indol-3-yl)acetic acid

PropertyValue
IUPAC Name 2-(2-acetyl-1H-indol-3-yl)acetic acid
Molecular Formula C12H11NO3
Core Structure Indole
Substituent at C2 Acetyl group
Substituent at C3 Acetic acid group

Overview of Research Trajectories for Indole-3-acetic Acid Derivatives and Analogues

Research into Indole-3-acetic acid (IAA) has expanded beyond the study of the native hormone to include a vast array of its derivatives and synthetic analogues. wikipedia.orgsigmaaldrich.com This exploration is driven by the desire to understand the structure-activity relationships of auxins and to develop compounds with modified stability, activity, and specificity. wikipedia.org Scientists have synthesized numerous IAA analogues to investigate how changes to the indole ring and the acetic acid side chain affect biological function. ontosight.ai

A significant area of research involves the synthesis of more stable auxin analogues, as IAA is susceptible to metabolic degradation within the plant. wikipedia.org This has led to the development of commercially used synthetic auxins like indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA). wikipedia.org Furthermore, the study of how plants conjugate IAA with other molecules, such as amino acids and sugars, to form derivatives like indoleacetyl aspartic acid, has provided insights into the storage and deactivation of auxins. chembk.comnih.gov The investigation of these derivatives helps to elucidate the complex regulatory networks that control auxin homeostasis in plants. nih.gov

The synthesis and study of various indole derivatives, including those with substitutions on the indole ring, are also prominent in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. evitachem.comresearchgate.net For instance, the modification of the indole nucleus is a common strategy in the development of new therapeutic agents. nih.gov Research into compounds like 2-(2-acetyl-1H-indol-3-yl)acetic acid falls within this broader context of exploring how structural modifications to the fundamental indole-3-acetic acid scaffold influence its chemical properties and potential biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B12126383 1H-Indole-3-acetic acid, 2-acetyl- CAS No. 91569-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91569-49-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-acetyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-7(14)12-9(6-11(15)16)8-4-2-3-5-10(8)13-12/h2-5,13H,6H2,1H3,(H,15,16)

InChI Key

FRORHXIYZWBJHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O

Origin of Product

United States

Biosynthetic and Metabolic Pathways of Acetylated Indole Acetic Acid Derivatives in Biological Systems

Tryptophan-Dependent Biosynthetic Routes to Indole-3-acetic Acid in Plants and Microorganisms

In both plants and various microorganisms, the amino acid tryptophan is the primary precursor for IAA biosynthesis. dntb.gov.uawikipedia.org Several distinct pathways have been elucidated, each named after a key intermediate. nih.gov

The Indole-3-Acetamide (B105759) (IAM) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA by an amidase. nih.gov While prevalent in plant-associated bacteria, evidence for its widespread use in plants is limited. taylorandfrancis.com

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a major and highly conserved pathway in plants. Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by tryptophan aminotransferases. Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to IAA. pollmannlab.com

The Tryptamine (TAM) Pathway: In this route, tryptophan is decarboxylated to form tryptamine, which is then oxidized to indole-3-acetaldehyde. A final oxidation step yields IAA. taylorandfrancis.com

The Indole-3-Acetaldoxime (IAOx) Pathway: Primarily found in the Brassicaceae family, this pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx). IAOx then serves as a precursor for the synthesis of IAA, potentially through indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net

Interactive Table of Tryptophan-Dependent IAA Biosynthesis Pathways

Pathway NameKey IntermediateKey EnzymesPredominantly Found In
Indole-3-Acetamide (IAM)Indole-3-acetamideTryptophan-2-monooxygenase, AmidaseBacteria, some fungi
Indole-3-Pyruvic Acid (IPyA)Indole-3-pyruvic acidTryptophan aminotransferase, YUCCA flavin monooxygenasesPlants
Tryptamine (TAM)Tryptamine, Indole-3-acetaldehydeTryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenasePlants, Microorganisms
Indole-3-Acetaldoxime (IAOx)Indole-3-acetaldoxime, Indole-3-acetonitrileCytochrome P450s (e.g., CYP79B2/B3), NitrilaseBrassicaceae

There is no scientific literature describing a biosynthetic pathway that leads to the formation of 1H-Indole-3-acetic acid, 2-acetyl- from tryptophan or any other precursor.

Tryptophan-Independent Biosynthetic Routes to Indole-3-acetic Acid

Evidence suggests that plants can also synthesize IAA without using tryptophan as a direct precursor. nih.gov This pathway is thought to branch off from the tryptophan synthesis pathway, utilizing an intermediate such as indole (B1671886) or indole-3-glycerol phosphate. nih.gov However, the precise enzymatic steps and the full significance of this pathway are still under investigation and remain less characterized than the tryptophan-dependent routes.

No research has indicated any connection between the tryptophan-independent pathway and the synthesis of 2-acetylated IAA.

Biological Activities and Mechanistic Studies of 2 2 Acetyl 1h Indol 3 Yl Acetic Acid and Indole Acetic Acid Analogues

Roles in Plant Physiological Processes and Development

Auxins are central to the regulation of plant growth, orchestrating a wide array of developmental processes from the cellular level to the whole plant.

Cell Elongation and Cell Division Regulation

A primary and well-documented role of auxins is the stimulation of cell elongation. wikipedia.orgontosight.ai The process is initiated when IAA binds to its receptors, leading to the activation of proton pumps in the cell membrane. nagwa.comyoutube.com This pumping of protons into the cell wall space decreases the pH, which in turn activates enzymes called expansins that loosen the cell wall structure, allowing the cell to take up more water and expand. nagwa.comyoutube.com The concentration of auxin is critical; high concentrations can be inhibitory to cell elongation, particularly in roots. hmdb.ca

Auxins also play a vital role in regulating cell division. wikipedia.orgontosight.ai They influence the progression of the cell cycle, and the balance between auxin and another plant hormone, cytokinin, is a key determinant of whether plant cells will divide or differentiate. This interplay is fundamental to processes such as callus formation and organogenesis in plant tissue culture. hmdb.ca

ProcessKey Molecular PlayersOutcome
Cell Elongation Auxin, Auxin receptors, Proton pumps (H+-ATPases), ExpansinsLoosening of the cell wall, water uptake, and cell expansion.
Cell Division Auxin, Cytokinin, Cyclin-dependent kinases (CDKs)Progression of the cell cycle and formation of new cells.

Root Morphogenesis and Architecture Modulation

The development and architecture of the root system are profoundly influenced by auxins. IAA is crucial for the initiation of lateral roots, which are essential for increasing the surface area for water and nutrient absorption. nih.gov It is also involved in the formation of adventitious roots and the development of root hairs. The concentration gradient of auxin within the root tip is a key factor in maintaining the organization of the root apical meristem and directing root growth. High concentrations of auxin that promote cell elongation in shoots are typically inhibitory to primary root elongation, highlighting the tissue-specific responses to this hormone. nih.gov

Tropistic Responses and Growth Coordination

Plants are able to respond to environmental cues such as light (phototropism) and gravity (gravitropism), and auxins are the primary signaling molecules that mediate these directional growth responses. In phototropism, light causes auxin to migrate from the illuminated side to the shaded side of the stem tip. youtube.com The higher concentration of auxin on the shaded side promotes greater cell elongation, causing the stem to bend towards the light. nagwa.comyoutube.com In roots, the opposite occurs; a higher auxin concentration on the lower side inhibits cell elongation, causing the root to grow downwards in the direction of gravity (positive gravitropism). wikipedia.org

Plant Gene Regulation and Signaling Pathways

The effects of auxins at the molecular level are mediated through complex signaling pathways that result in changes in gene expression. The core of this pathway involves three main components: the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its relatives (which are part of an SCF E3 ubiquitin ligase complex), the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factors (ARFs). wikipedia.org In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating auxin-responsive genes. When auxin is present, it acts as a molecular "glue," promoting the interaction between TIR1 and the Aux/IAA proteins. wikipedia.org This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, freeing the ARFs to activate the transcription of a host of genes that drive the various auxin-mediated physiological responses. wikipedia.org

Interactions with Microbial Communities

The influence of indole (B1671886) auxins extends beyond the plant itself, playing a significant role in the interactions between plants and the vast communities of microorganisms in the rhizosphere and within plant tissues.

Microbial Production and Degradation of Indole Auxins

A wide variety of soil and plant-associated bacteria and fungi are capable of synthesizing IAA. nih.govnih.gov This microbial auxin can have a range of effects on the host plant, from promoting growth to causing disease. oup.com Several biosynthetic pathways for IAA have been identified in microorganisms, with the most common being the indole-3-pyruvate (IPyA) and the indole-3-acetamide (B105759) (IAM) pathways, both of which use tryptophan as a precursor. nih.govoup.com The ability of microbes to produce this key plant hormone is thought to be a significant factor in establishing symbiotic or pathogenic relationships with plants. nih.gov

Conversely, many microorganisms can also degrade IAA, using it as a source of carbon and nitrogen. nih.govnih.gov The genes responsible for IAA degradation, such as the iac gene cluster, have been identified in several bacterial species. biorxiv.orgmdpi.com This microbial degradation of auxin can modulate the levels of this hormone in the plant's environment, potentially protecting the plant from the inhibitory effects of high auxin concentrations produced by other microbes or the plant itself. nih.gov The degradation of substituted indoles by microbial consortia has also been observed, with the position and nature of the substituent group influencing the metabolic pathway. nih.gov For instance, the presence of a methyl group at certain positions can inhibit the initial hydroxylation step required for degradation. nih.gov

Microbial ProcessKey Genes/PathwaysSignificance
IAA Production Indole-3-pyruvate (IPyA) pathway, Indole-3-acetamide (IAM) pathwayCan promote plant growth (biofertilizer) or contribute to pathogenesis.
IAA Degradation iac gene clusterModulates auxin levels in the plant environment, potential for bioremediation.

Influence on Plant-Microbe Symbiotic and Pathogenic Interactions

Indole-3-acetic acid (IAA) and its analogues are pivotal signaling molecules that mediate a wide spectrum of interactions between plants and microorganisms, ranging from mutualistic symbiosis to pathogenesis. nih.govnih.govsigmaaldrich.com The ability to synthesize IAA is a common trait among bacteria associated with plants, including those that promote plant growth and those that cause disease. nih.govresearchgate.net

In pathogenic interactions, microorganisms can produce high concentrations of IAA to disrupt the host's hormonal balance, leading to disease development. For instance, the overproduction of IAA by pathogens like Agrobacterium tumefaciens can result in tumor formation in plants. nih.gov Conversely, in symbiotic relationships, the microbial production of IAA often stimulates plant growth. nih.gov For example, nitrogen-fixing bacteria such as Azospirillum and Rhizobium produce IAA, which can enhance root development and nutrient uptake by the host plant. apsnet.org

The specific outcome of the interaction often depends on the concentration of IAA and the sensitivity of the plant tissue. Bacteria have evolved diverse and sometimes redundant biosynthetic pathways for IAA, underscoring its importance in their interaction with plants. nih.govresearchgate.netoup.com These pathways allow bacteria to fine-tune IAA production in response to environmental cues and the physiological state of the host plant. researchgate.net

Microbial Signaling Roles of Indole Derivatives

Indole and its derivatives, including IAA, function as crucial signaling molecules within microbial communities and between kingdoms. researchgate.netnih.govpsu.edu These molecules regulate various bacterial physiological processes such as biofilm formation, drug resistance, plasmid stability, and virulence. researchgate.netresearchgate.net The production of indole is widespread among both Gram-positive and Gram-negative bacteria. researchgate.net

Indole signaling is not limited to intraspecies communication; it also plays a significant role in interspecies and inter-kingdom interactions. nih.govnih.gov For example, indole produced by gut microbiota can influence host physiology, including immune responses and metabolic processes. nih.gov In the context of plant-microbe interactions, indole can modulate plant defense systems and growth. nih.gov

Recent research has highlighted that IAA itself can act as a direct signaling molecule in bacteria, affecting gene expression and other cellular functions, independent of its role as a phytohormone. nih.gov This dual function of IAA as both a plant growth regulator and a microbial signal underscores its complex role in mediating the intricate relationships between plants and their associated microorganisms. nih.gov

Enzymatic Interactions and Biochemical Pathways

The biosynthesis of Indole-3-acetic acid (IAA) in microorganisms occurs through multiple enzymatic pathways, which can be either tryptophan-dependent or tryptophan-independent. nih.gov The tryptophan-dependent pathways are more common and have been extensively studied. nih.gov

The primary tryptophan-dependent pathways include:

Indole-3-acetamide (IAM) pathway: Tryptophan is converted to IAM by tryptophan monooxygenase, and then IAM is hydrolyzed to IAA. This pathway is prominent in many bacteria and some fungi. nih.gov

Indole-3-pyruvic acid (IPyA) pathway: Tryptophan is converted to IPyA, which is then decarboxylated to indole-3-acetaldehyde (IAAld). IAAld is subsequently oxidized to IAA. This is considered a major pathway in both plants and a wide range of bacteria. researchgate.netnih.gov

Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to IAAld and subsequently to IAA. mdpi.com

Indole-3-acetonitrile (B3204565) (IAN) pathway: This pathway involves the conversion of tryptophan to IAN, which is then hydrolyzed to produce IAA. researchgate.netmdpi.com

The specific enzymes involved in these pathways, such as tryptophan monooxygenase, indole-3-acetamide hydrolase, aminotransferases, and decarboxylases, have been identified and characterized in various microorganisms. researchgate.netnih.gov The presence of multiple IAA biosynthesis pathways within a single organism suggests a robust and finely tuned regulatory network for IAA production. researchgate.net

In plants, IAA levels are also regulated through conjugation with sugars and amino acids, forming conjugates that can be involved in transport, storage, and protection from enzymatic degradation. oup.com For instance, the enzyme indole-3-acetyl-1-O-β-d-glucose synthetase catalyzes the formation of a glucose ester of IAA. nih.govnih.gov

Antioxidant Mechanisms and Other Potential Biological Activities of Indole Analogues

Indole derivatives, as a class of compounds, exhibit significant antioxidant properties. researchgate.net Their chemical structure allows them to act as efficient scavengers of free radicals, thereby protecting cells from oxidative damage to lipids, proteins, and DNA. researchgate.net This antioxidant capacity is implicated in the prevention of various diseases associated with oxidative stress. researchgate.net

The primary mechanisms by which indole analogues exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The indole ring can donate a hydrogen atom to quench free radicals. nih.gov

Single Electron Transfer (SET): The nitrogen atom in the indole ring can transfer a single electron to neutralize a radical species. nih.gov

The specific substituents on the indole nucleus can modulate the antioxidant efficacy of the compound. nih.gov For example, studies on melatonin (B1676174), a well-known indoleamine, and its analogues have demonstrated their ability to protect against oxidative stress-induced cell death. nih.gov The cytoprotective effects of some indole derivatives appear to be independent of their interaction with melatonin receptors, suggesting a direct antioxidant mechanism. nih.gov

Beyond their antioxidant activity, indole compounds have been investigated for a range of other biological activities. For instance, some synthetic indole derivatives have shown potential as antimicrobial and antivirulence agents. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Acetyl 1h Indol 3 Yl Acetic Acid

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of indole (B1671886) compounds due to its high sensitivity and separation efficiency. mdpi.com This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures. sigmaaldrich.com

LC-MS/MS methods have been successfully employed for the determination of various tryptophan metabolites and other indole-containing molecules in diverse biological samples. researchgate.net A key advantage of LC-MS/MS is that it often does not require chemical derivatization, simplifying sample preparation. researchgate.net The use of reversed-phase chromatography is common, and different stationary phases, such as C18 and phenyl-hexyl, have been utilized to achieve effective separation of indole alkaloids. mdpi.comresearchgate.net For instance, a phenyl-hexyl modified LC sorbent has demonstrated high efficiency for separating polycyclic compounds like monoterpenoid indole alkaloids. mdpi.com

In a typical LC-MS/MS workflow, samples are prepared, often involving protein precipitation, and then injected into the system. researchgate.netnih.gov The analytes are separated on a chromatography column and then ionized, commonly using electrospray ionization (ESI), before being detected by the mass spectrometer. researchgate.netnih.gov Multiple reaction monitoring (MRM) mode is frequently used to enhance selectivity and sensitivity for the simultaneous analysis of multiple indole compounds. researchgate.net To ensure accuracy, especially in complex matrices where ion suppression can occur, deuterated internal standards are often employed. nih.gov

The development of ultra-high performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and resolution of analysis. unimi.itmdpi.com These advanced systems, like the Q Exactive Plus Orbitrap mass spectrometer, allow for high-resolution and accurate mass measurements, which are crucial for the confident identification of metabolites. mdpi.com

Table 1: LC-MS/MS Method Parameters for Indole Compound Analysis

Parameter Typical Value/Condition Source
Chromatography UHPLC/HPLC mdpi.comunimi.it
Stationary Phase C18, Phenyl-Hexyl mdpi.comresearchgate.net
Mobile Phase Acetonitrile, Water with additives (e.g., formic acid, ammonium (B1175870) acetate) mdpi.comsigmaaldrich.comresearchgate.net
Ionization Source Electrospray Ionization (ESI) researchgate.netnih.gov
Mass Analyzer Tandem Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap) researchgate.netmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Internal Standards Deuterated analogs (e.g., [2H4]IAA, [2H5]IAA) nih.gov

| Limit of Detection | As low as 0.05 µM | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Indole Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of indole compounds, including indole-3-acetic acid (IAA) and its derivatives. nih.govnih.gov However, due to the low volatility and polar nature of many indole compounds, derivatization is a critical prerequisite for successful GC-MS analysis. gcms.cz Derivatization increases the volatility of the analytes, allowing them to be vaporized and travel through the GC column. youtube.com

Common derivatization strategies for indole compounds include alkylation (e.g., methylation) and silylation. researchgate.netresearchgate.net The formation of alkyl esters, for instance, can be achieved using reagents like chloroformates, which offers an advantage over the hazardous diazomethane. nih.gov Silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, is also widely used. youtube.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA) are frequently employed for this purpose. youtube.comresearchgate.net In some cases, a two-step derivatization process involving methoximation followed by silylation is used to stabilize molecules with keto groups and prevent the formation of multiple derivatives. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as an HP-5ms. osti.gov The mass spectrometer, operating in electron ionization (EI) mode, then detects the fragmented ions, providing a characteristic mass spectrum for each compound. osti.gov Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. nih.gov Isotope dilution GC-MS assays, using deuterated internal standards, are often employed for accurate quantification. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Indole Compounds

Derivatization Type Reagent Functional Groups Targeted Source
Alkylation Chloroformates Carboxylic acids, Amino acids nih.gov
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl, Carboxyl, Thiol, Amine groups youtube.com
Silylation N,O-Bis(trimethylsilyl)acetamide (BSA) Alcohols, Phenols, Carboxylic acids researchgate.net

| Acylation | Acetic Anhydride | Active hydrogen-containing groups (-NH, -OH, -SH) | gcms.czresearchgate.net |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural elucidation of organic molecules, including indole derivatives. orgosolver.comslideshare.net These techniques provide detailed information about the molecular framework and the functional groups present. universalclass.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations. orgosolver.comuniversalclass.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. wisc.edu For an indole derivative like 2-(2-acetyl-1H-indol-3-yl)acetic acid, key IR absorptions would be expected for the N-H stretch of the indole ring, the C=O stretch of the acetyl group, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. orgosolver.com

Table 3: Expected Spectroscopic Data for 2-(2-acetyl-1H-indol-3-yl)acetic acid based on related structures

Spectroscopy Feature Expected Chemical Shift / Wavenumber Source (by analogy)
¹H NMR Indole N-H ~8.0-8.5 ppm chemicalbook.com
Aromatic protons ~7.0-7.8 ppm chemicalbook.com
CH₂ of acetic acid ~3.7 ppm bmrb.io
CH₃ of acetyl group ~2.5 ppm -
¹³C NMR Carbonyl (acetyl) ~190-200 ppm -
Carbonyl (acid) ~170-180 ppm bmrb.io
Indole ring carbons ~110-140 ppm bmrb.io
IR N-H stretch ~3300-3500 cm⁻¹ orgosolver.com
C=O stretch (acetyl) ~1680-1700 cm⁻¹ orgosolver.com
C=O stretch (acid) ~1700-1730 cm⁻¹ orgosolver.com

Future Research Directions and Potential Applications in Bioscience and Agronomy

Elucidation of Specific Regulatory Networks Modulated by Indole (B1671886) Auxin Derivatives

Future research will likely focus on unraveling the nuanced ways in which different auxin derivatives modulate gene expression. The primary auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN RECEPTOR F-BOX (TIR1/AFB) proteins, which perceive auxin and target Aux/IAA repressor proteins for degradation, thereby releasing AUXIN RESPONSE FACTORs (ARFs) to regulate auxin-responsive genes. nih.gov

Different auxin analogs may exhibit varied binding affinities for the different TIR1/AFB co-receptors, leading to distinct downstream physiological effects. researchgate.net A key area of future investigation would be to determine if synthetic derivatives, such as the hypothetical 2-(2-acetyl-1H-indol-3-yl)acetic acid, could selectively interact with specific TIR1/AFB-Aux/IAA modules. This could potentially allow for more targeted control over plant growth processes like lateral root formation, shoot elongation, or fruit development, which are all regulated by complex auxin signaling networks. nih.govnih.gov

Development of Targeted Auxin-Based Probes and Chemical Tools

Chemical biology relies on small-molecule modulators to dissect complex biological processes. nih.gov Synthetic auxins and their derivatives are invaluable as chemical probes to study auxin transport, metabolism, and signaling, especially in non-model organisms where genetic tools are limited. nih.gov

A significant future direction is the design and synthesis of novel auxin derivatives that can act as highly specific probes. These could include molecules designed to:

Target specific auxin receptors: Creating derivatives with high affinity for a single type of TIR1/AFB receptor could help elucidate the specific roles of each receptor in different tissues and developmental stages. researchgate.net

Inhibit or visualize auxin transport: Modified auxins could be developed to specifically block certain PIN-FORMED (PIN) or AUXIN1/LIKE-AUX1 (AUX1/LAX) transporters, helping to map auxin gradients within plant tissues. nih.gov

Act as fluorescent tags: By attaching a fluorescent group to an auxin analog, it might be possible to visualize its movement and accumulation within living cells in real-time.

Should 2-(2-acetyl-1H-indol-3-yl)acetic acid be synthesized and studied, its unique structure could be a starting point for creating such specialized chemical tools.

Biotechnological Approaches for Sustainable Production of Indole Auxin Derivatives

The production of IAA and other auxins by microorganisms is a well-established phenomenon with significant potential for agricultural applications. nih.govnih.gov Many species of bacteria and fungi that live in close association with plants can synthesize auxin, which often promotes plant growth. frontiersin.orgnih.gov

Future biotechnological research is focused on optimizing microbial auxin production through fermentation. mdpi.com Key areas of investigation include:

Strain Improvement: Genetically engineering bacteria or fungi to enhance the expression of genes in auxin biosynthesis pathways, such as the indole-3-pyruvic acid (IPA) pathway, could lead to higher yields. nih.govoup.com

Process Optimization: Research into optimizing culture conditions, such as media composition and fermentation parameters (e.g., temperature, pH, aeration), can significantly increase the volumetric productivity of microbial auxin. mdpi.com

Substrate Diversification: Exploring the use of alternative and cheaper substrates for microbial fermentation can make the production process more sustainable and cost-effective.

If 2-(2-acetyl-1H-indol-3-yl)acetic acid were found to have valuable biological activity, similar biotechnological approaches could be developed for its sustainable production using engineered microorganisms.

Investigations into Novel Biological Functions in Diverse Organisms

While auxins are primarily known as plant hormones, research has shown that IAA can play signaling roles in a variety of other organisms, including bacteria, fungi, and even mammals. nih.govwikipedia.orgwpi.edu For example, in some bacteria, IAA is not just a metabolic byproduct but can influence processes like stress tolerance and virulence. nih.gov In pathogenic fungi, IAA has been observed to trigger morphogenic transitions, a key trait for virulence. wpi.edu

A fascinating area for future research is the exploration of how synthetic auxin derivatives might have novel or enhanced biological functions in these diverse organisms. Investigating the effects of compounds like 2-(2-acetyl-1H-indol-3-yl)acetic acid could reveal new roles for auxin-like molecules outside of the plant kingdom, potentially leading to new applications in medicine or microbiology. The structural modifications of synthetic auxins could lead to interactions with entirely new protein targets, uncovering unforeseen biological activities. researchgate.net

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-acetyl-1H-indole-3-acetic acid, and how should they be applied?

Answer:

  • Infrared (IR) and Raman Spectroscopy : Experimental IR spectra (at 100 K and 297 K) and Raman spectra (at 297 K) are critical for identifying functional groups (e.g., C=O stretching of acetyl and carboxylic acid moieties). Assignments should be cross-validated with DFT/B3LYP/6-31G* calculations to resolve overlapping bands, particularly for dimeric species .

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and hydrogen bonding. Compare chemical shifts with computed electronic properties (e.g., using B3LYP/6-311++G**) to validate intramolecular interactions .

  • Data Table :

    TechniqueKey Peaks (cm1^{-1})Assignment
    IR1700–1750C=O stretch (acetyl)
    Raman1600–1650Indole ring vibrations

Advanced: How do conformational equilibria of dimeric species impact vibrational spectra in 2-acetyl-1H-indole-3-acetic acid?

Answer:
DFT studies (B3LYP/6-31G*) reveal four non-equivalent dimeric conformers (CCT-CCT, A+A+T-A-A-T, A+A-T-A-A+T, A+CT-A-CT) stabilized by intermolecular H-bonds. These dimers exhibit distinct spectral contributions:

  • CCT-CCT : Dominates at low temperatures (100 K), with symmetric O–H···O bonds.
  • A+A-T-A-A+T : Shows asymmetric H-bonding, contributing to band splitting at 297 K .
    Methodology : Perform temperature-dependent IR/Raman experiments and deconvolute spectra using Gaussian 03 or similar software. Compare with computed dimer geometries to resolve overlapping bands (e.g., C=O stretch at ~1700 cm1^{-1}) .

Basic: What synthetic routes are effective for preparing 2-acetyl-1H-indole-3-acetic acid derivatives?

Answer:

  • Acetylation of IAA : React indole-3-acetic acid (IAA) with acetyl chloride in anhydrous conditions. Purify via recrystallization (ethanol/water) .
  • Esterification : Use ethyl ester intermediates (e.g., ethyl indole-3-acetate) followed by selective acetylation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .

Advanced: How do intramolecular hydrogen bonds influence the stability and reactivity of 2-acetyl-1H-indole-3-acetic acid conformers?

Answer:
Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analyses reveal:

  • Blue-shifting H-bonds : The C=O···H–N interaction in the indole ring stabilizes planar conformers, reducing electron density at the acetyl oxygen.
  • Conformer Reactivity : Non-planar conformers exhibit higher electrophilicity at the acetyl group, enhancing antioxidant activity (e.g., radical scavenging) .
    Methodology : Optimize conformers at B3LYP/6-311++G** and compute molecular electrostatic potential (MEP) maps to identify reactive sites .

Basic: What precautions are necessary for handling 2-acetyl-1H-indole-3-acetic acid in laboratory settings?

Answer:

  • Storage : Keep in amber vials at –20°C to prevent photodegradation. Desiccate to avoid hydrolysis of the acetyl group .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to respiratory irritation risks. First-aid measures include flushing eyes/skin with water and seeking medical attention for inhalation .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

  • Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-calculated frequencies, reducing errors in C=O and N–H stretching modes .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO) and improve agreement with experimental data .
  • Example : IR band at 1710 cm1^{-1} (C=O stretch) shifts to 1695 cm1^{-1} after PCM correction, aligning with experimental observations .

Basic: What analytical standards are recommended for quantifying 2-acetyl-1H-indole-3-acetic acid in biological samples?

Answer:

  • Internal Standards : Use deuterated analogs (e.g., indole-3-acetic acid-d5_5) for LC-MS/MS to account for matrix effects .
  • Calibration Curves : Prepare in PBS (pH 7.4) with a linear range of 1–100 ng/mL (R2^2 > 0.99) .

Advanced: How does the orientation of acetyl moieties in dimeric species affect electronic properties?

Answer:

  • Re/Si-Face Orientation : Dimers with upward (Re-face) and downward (Si-face) acetyl groups exhibit contrasting electron delocalization patterns.
    • Re-face : Enhances π-π stacking, reducing HOMO-LUMO gaps (3.2 eV vs. 3.5 eV for monomers).
    • Si-face : Stabilizes charge-transfer interactions with indole rings .
      Data Table :
Dimer TypeHOMO (eV)LUMO (eV)Band Gap (eV)
CCT-CCT–5.8–2.33.5
A+A-T–5.5–2.43.1

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